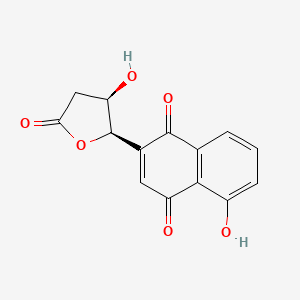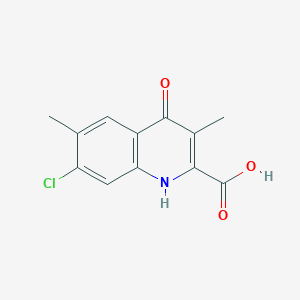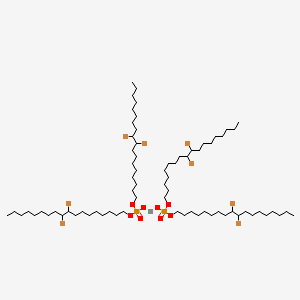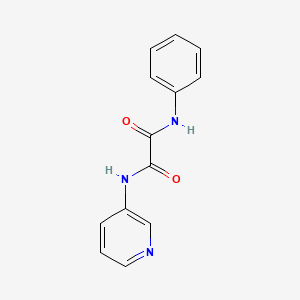
N-phenyl-N'-pyridin-3-yloxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-N’-pyridin-3-yloxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to one nitrogen atom and a pyridin-3-yl group attached to another nitrogen atom within the oxamide structure
准备方法
Synthetic Routes and Reaction Conditions
N-phenyl-N’-pyridin-3-yloxamide can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-phenyl-N’-pyridin-3-yloxamide is formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making this method environmentally friendly .
Industrial Production Methods
While specific industrial production methods for N-phenyl-N’-pyridin-3-yloxamide are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
N-phenyl-N’-pyridin-3-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group into amine derivatives.
Substitution: The phenyl and pyridin-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-N’-pyridin-3-yloxamide oxides, while reduction can produce amine derivatives.
科学研究应用
N-phenyl-N’-pyridin-3-yloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which N-phenyl-N’-pyridin-3-yloxamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes or disrupt cellular processes essential for fungal growth . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
N-phenyl-N’-pyridin-3-yloxamide can be compared with other similar compounds such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in the position of the pyridine ring attachment.
N-phenylcarbohydrazides: These compounds have a similar phenyl group but differ in the functional groups attached to the nitrogen atoms.
The uniqueness of N-phenyl-N’-pyridin-3-yloxamide lies in its specific combination of phenyl and pyridin-3-yl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
181208-53-7 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
N-phenyl-N'-pyridin-3-yloxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12(15-10-5-2-1-3-6-10)13(18)16-11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18) |
InChI 键 |
QNHODDLRAOHBDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CN=CC=C2 |
溶解度 |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


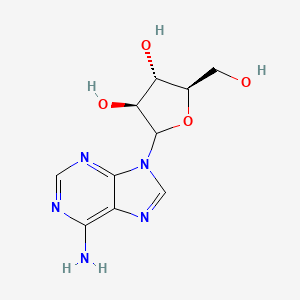

![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)
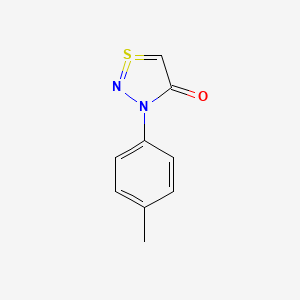


![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)
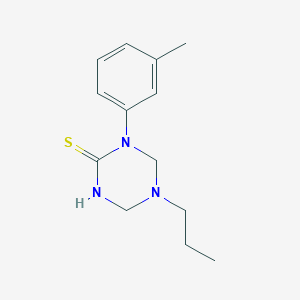
![N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline](/img/structure/B14158191.png)
![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
